molecular formula C9H4F3N3O3 B1472983 2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole CAS No. 156360-58-6

2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

Cat. No.: B1472983
CAS No.: 156360-58-6
M. Wt: 259.14 g/mol
InChI Key: GGFISTOMGAORHM-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is a heterocyclic compound that features a unique combination of a nitrophenyl group and a trifluoromethyl group attached to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzohydrazide with trifluoroacetic anhydride in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole undergoes various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-nitrophenyl trifluoromethyl sulfone: Shares the nitrophenyl and trifluoromethyl groups but differs in the presence of a sulfone group.

    2-Nitrophenylmethanol: Contains a nitrophenyl group but lacks the oxadiazole ring and trifluoromethyl group.

Uniqueness

2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole is unique due to the combination of its nitrophenyl and trifluoromethyl groups attached to an oxadiazole ring. This unique structure imparts distinctive chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(3-nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F3N3O3/c10-9(11,12)8-14-13-7(18-8)5-2-1-3-6(4-5)15(16)17/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFISTOMGAORHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F3N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
1,1,1-Triethoxy-2,2,2-trifluoroethane
2-(3-Nitrophenyl)-5-(trifluoromethyl)-1,3,4-oxadiazole

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